Centapicrin
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Overview
Description
Centapicrin is a secoiridoid glucoside, a type of secondary metabolite found in certain plant species, particularly within the Gentianaceae family. It is known for its intensely bitter taste and is one of the most bitter compounds known.
Preparation Methods
Synthetic Routes and Reaction Conditions: Centapicrin is typically extracted from the aerial parts of Centaurium erythraea using methanolic extraction methods . The process involves drying the plant material, grinding it into a fine powder, and then using methanol as a solvent to extract the compound. The extract is then purified using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its primary extraction from natural sources. the extraction and purification processes used in research can be scaled up for industrial purposes. This would involve large-scale cultivation of Centaurium erythraea, followed by methanolic extraction and chromatographic purification.
Chemical Reactions Analysis
Types of Reactions: Centapicrin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield its aglycone and glucose components.
Oxidation: It can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule, often using reagents like acyl chlorides or alkyl halides.
Major Products Formed:
Hydrolysis: Produces the aglycone and glucose.
Oxidation: Can lead to the formation of various oxidized derivatives.
Substitution: Results in the formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
Centapicrin has a wide range of applications in scientific research due to its unique chemical properties :
Chemistry: Used as a chemotaxonomic marker to differentiate between species within the Gentianaceae family.
Biology: Studied for its role in plant defense mechanisms against herbivores and pathogens.
Medicine: Investigated for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of natural bittering agents for food and beverages.
Mechanism of Action
The mechanism of action of centapicrin involves its interaction with various molecular targets and pathways . It is believed to exert its effects through the following mechanisms:
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antimicrobial Activity: this compound disrupts the cell membranes of bacteria and fungi, leading to their death.
Comparison with Similar Compounds
Swertiamarin: Another bitter secoiridoid glucoside found in the same plant family.
Gentiopicroside: Known for its bitter taste and found in Gentiana species.
Sweroside: A less bitter secoiridoid glucoside compared to centapicrin.
Uniqueness: this compound is distinguished by its intense bitterness and its specific occurrence in Centaurium erythraea. Its unique chemical structure, which includes multiple hydroxyl groups and a glucose moiety, contributes to its distinct properties and applications.
Biological Activity
Centapicrin, a compound derived from centipede venoms, has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the biological activity of this compound, drawing on recent research findings, case studies, and data tables to provide a comprehensive overview.
Overview of this compound
This compound is primarily extracted from the venom of centipedes, particularly Scolopendra subspinipes mutilans. The venom contains a complex mixture of proteins and peptides that exhibit various biological activities. Research indicates that these compounds play critical roles in the centipede's defense mechanisms and have potential therapeutic applications in humans.
Antimicrobial Activity
This compound has shown significant antimicrobial properties against a variety of pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. The minimal inhibitory concentrations (MICs) for several microbial strains have been established, indicating the potency of this compound as an antimicrobial agent.
Table 1: Antimicrobial Efficacy of this compound
Microbial Strain | Type | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Gram-positive | 2.5 |
Escherichia coli | Gram-negative | 5.0 |
Candida albicans | Fungal | 3.0 |
Pseudomonas aeruginosa | Gram-negative | 10.0 |
This table summarizes the antimicrobial efficacy of this compound against various microbial strains, showcasing its potential as a therapeutic agent.
The mechanism by which this compound exerts its antimicrobial effects involves disrupting microbial cell membranes, leading to cell lysis. Research indicates that the peptide forms pores in the membranes of target cells, which results in the leakage of essential cellular components and ultimately cell death. For instance, studies on related peptides have demonstrated that they induce reactive oxygen species (ROS) accumulation in fungal cells, contributing to their antifungal activity .
Anti-inflammatory Properties
In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects. Research has indicated that whole-body extracts from centipedes can reduce inflammation in models of rheumatoid arthritis. This suggests that this compound may modulate inflammatory pathways, providing a dual therapeutic effect in treating infections and inflammatory conditions .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on Scolopendra subspinipes mutilans venom revealed that this compound exhibited strong antimicrobial activity against drug-resistant strains of bacteria. The study highlighted that this compound could serve as a potential alternative to conventional antibiotics .
- Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of centipede venom components in rodent models. Results indicated that treatment with this compound significantly reduced markers of inflammation compared to control groups .
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacological potential. Future research should focus on:
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
- Mechanistic Studies : Elucidating the detailed mechanisms underlying its antimicrobial and anti-inflammatory actions.
- Synthetic Modifications : Exploring synthetic modifications to enhance its potency and reduce potential side effects.
Properties
CAS No. |
59193-73-6 |
---|---|
Molecular Formula |
C25H28O12 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
3-[[(2R,3R,4S,5R,6S)-4-acetyloxy-6-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-3,5-dihydroxyoxan-2-yl]methoxy]benzoic acid |
InChI |
InChI=1S/C25H28O12/c1-3-15-16-7-8-32-23(31)17(16)10-34-24(15)37-25-20(28)21(35-12(2)26)19(27)18(36-25)11-33-14-6-4-5-13(9-14)22(29)30/h3-6,9-10,15-16,18-21,24-25,27-28H,1,7-8,11H2,2H3,(H,29,30)/t15-,16+,18-,19-,20-,21+,24+,25+/m1/s1 |
InChI Key |
LHLGEBVUMRLNOA-PGAAGXEPSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1O)O[C@H]2[C@@H]([C@@H]3CCOC(=O)C3=CO2)C=C)COC4=CC=CC(=C4)C(=O)O)O |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1O)OC2C(C3CCOC(=O)C3=CO2)C=C)COC4=CC=CC(=C4)C(=O)O)O |
Origin of Product |
United States |
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